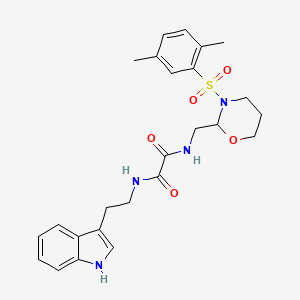

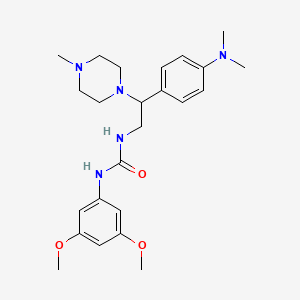

![molecular formula C17H14FN3O2S B2431379 N-([2,4'-联吡啶]-4-基甲基)-2-氟苯磺酰胺 CAS No. 2034401-18-6](/img/structure/B2431379.png)

N-([2,4'-联吡啶]-4-基甲基)-2-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bipyridines are a class of organic compounds that contain two pyridine rings linked to each other . They are widely used as nitrogen-donor ditopic ligands to generate diverse supramolecular assemblies with tailored architectures and functions .

Synthesis Analysis

The synthesis of bipyridines often involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups . This causes electronic/steric effects on the nitrogen atoms in 4,4′-bipyridines .

Molecular Structure Analysis

Bipyridines are non-centrosymmetric, bearing functionalized pyridyl moieties at the peripheries . The difference in the binding energy of the pyridyl nitrogen atoms paves the way for the realization of non-centrosymmetric supramolecular assemblies .

Chemical Reactions Analysis

Bipyridines can activate diboron compounds, forming N, N ′-diboryl-4,4′-bipyridinylidene . This transformation is crucial in the reduction of nitroarenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of nanoparticles, including bipyridines, can be affected by their size . Nanoparticles can be 0D, 1D, 2D, and 3D depending on their shape .

科学研究应用

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in biologically active molecules . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Ligands in Transition-Metal Catalysis

Bipyridine compounds are known as excellent ligands in transition-metal catalysis . They play a crucial role in many fields, including catalysis and material chemistry .

Photosensitizers

Bipyridine derivatives are used as photosensitizers . They have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of photochemical processes.

Viologens

The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . They are used in a variety of applications, including electrochromic devices and redox flow batteries.

Supramolecular Structures

Bipyridine compounds can interact with different molecules through non-covalent interactions, leading to the formation of supramolecular structures . These structures have interesting properties and are used in a variety of applications, including the development of new materials .

Synthesis of Conjugated Oligomers

The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

作用机制

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of a drug . .

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBXFHRNQDBCJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

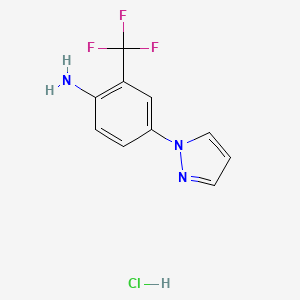

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

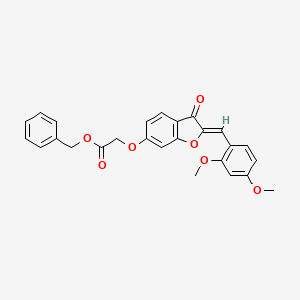

![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)

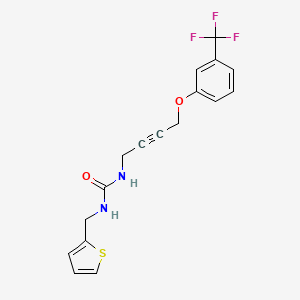

![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431314.png)